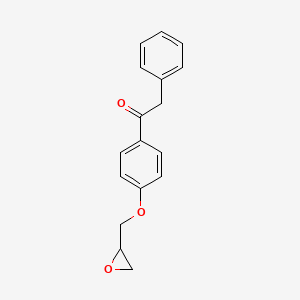

4-Glycidyloxyphenyl benzyl ketone

Description

4-Glycidyloxyphenyl benzyl ketone is an epoxy-functionalized aromatic ketone characterized by a benzyl ketone core substituted with a glycidyloxy group at the para position of the phenyl ring. The compound’s ketone moiety may also contribute to solubility in organic solvents or serve as a synthetic intermediate.

Properties

Molecular Formula |

C17H16O3 |

|---|---|

Molecular Weight |

268.31 g/mol |

IUPAC Name |

1-[4-(oxiran-2-ylmethoxy)phenyl]-2-phenylethanone |

InChI |

InChI=1S/C17H16O3/c18-17(10-13-4-2-1-3-5-13)14-6-8-15(9-7-14)19-11-16-12-20-16/h1-9,16H,10-12H2 |

InChI Key |

GALMBUZDGDDONY-UHFFFAOYSA-N |

Canonical SMILES |

C1C(O1)COC2=CC=C(C=C2)C(=O)CC3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 4-glycidyloxyphenyl benzyl ketone, such as glycidyloxy phenyl groups or aromatic ketones, enabling comparative analysis of their properties and applications.

Table 1: Key Properties of this compound and Analogous Compounds

*Data inferred from structural analogs due to absence in provided evidence.

Structural and Functional Differences

- Epoxy Group Count :

- This compound contains a single glycidyloxy group, whereas 2,2-bis-(4-glycidyloxyphenyl)propane and bis(4-glycidyloxyphenyl)methane feature two glycidyl groups. The latter compounds are likely used as cross-linking agents in epoxy resins, whereas the former may exhibit lower thermal stability but enhanced solubility due to reduced steric hindrance .

- Backbone Variations :

- Bis-glycidyl compounds (e.g., 2,2-bis-(4-glycidyloxyphenyl)propane) have propane or methane backbones, enabling flexibility in polymer networks. In contrast, this compound’s rigid benzyl ketone backbone may limit chain mobility but improve mechanical strength in cured resins.

- Substituent Effects: 4-Acetoxybenzyl 2-thienyl ketone replaces the glycidyl group with an acetoxy moiety and substitutes phenyl with thienyl. The acetoxy group is less reactive than epoxide, shifting applications toward pharmaceuticals or dyes.

Application Contrasts

- Environmental and Food Analysis :

- Material Science: Glycidyloxy-containing compounds are pivotal in epoxy resins. The mono-functional this compound may act as a reactive diluent or modifier, whereas bis-glycidyl analogs serve as primary resin components.

- Supplier Availability :

Research Findings and Methodological Insights

- Structural Similarity Identification :

Computational methods (e.g., natural language processing and linked data) group compounds by shared structural motifs, such as the glycidyloxy phenyl group, to predict reactivity and applications . This approach explains the functional parallels between this compound and bis-glycidyl analogs. - Theoretical Modeling: Studies on related triazole and thiadiazinone derivatives highlight the role of substituents in modulating electronic properties (e.g., Mulliken charges, HOMO-LUMO gaps), which could guide future investigations into this compound’s reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.